molecular formula C7H16ClNO B6264826 [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride CAS No. 1820575-21-0

[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride

Cat. No.: B6264826
CAS No.: 1820575-21-0
M. Wt: 165.7
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Description

[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride is a chemical compound with the molecular formula C7H15NOCl It is a hydrochloride salt derived from [(1R,2R)-2-aminocyclohexyl]methanol, a cyclohexylamine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride typically involves the following steps:

  • Starting Material: Cyclohexanone is used as the starting material.

  • Reduction: Cyclohexanone undergoes a reduction reaction to form cyclohexanol.

  • Amination: Cyclohexanol is then converted to cyclohexylamine through an amination reaction.

  • Methanol Addition: The cyclohexylamine is reacted with methanol to form [(1R,2R)-2-aminocyclohexyl]methanol.

  • Hydrochloride Formation: Finally, the [(1R,2R)-2-aminocyclohexyl]methanol is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain different derivatives.

  • Substitution: Substitution reactions can occur at the amine or hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Cyclohexanone derivatives.

  • Reduction Products: Cyclohexylamine derivatives.

  • Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

[(1R,2R)-2-aminocyclohexyl]methanol hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(1R,2R)-2-aminocyclohexyl]methanol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • Trans-2-hydroxymethyl-1-cyclohexylamine hydrochloride

  • Other aminocyclohexylmethanol derivatives

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Properties

CAS No.

1820575-21-0

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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